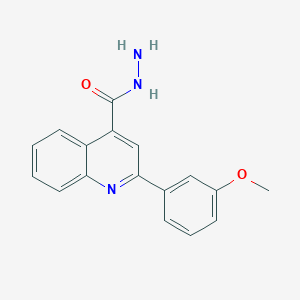

2-(3-Methoxyphenyl)quinoline-4-carbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3-Methoxyphenyl)quinoline-4-carbohydrazide is an organic compound with the molecular formula C17H15N3O2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)quinoline-4-carbohydrazide typically involves the reaction of 2-(3-methoxyphenyl)quinoline-4-carboxylic acid with hydrazine hydrate. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability.

Análisis De Reacciones Químicas

Schiff Base Formation with Aldehydes/Ketones

The hydrazide group undergoes condensation with carbonyl compounds to form hydrazones. For example:

-

Reaction with triethyl orthoformate yields ethoxyformaldehyde hydrazone derivatives.

-

Condensation with aryl aldehydes (e.g., 4-methoxybenzaldehyde) produces stable Schiff bases.

| Reagent | Conditions | Product | Key Spectral Data (¹H NMR) |

|---|---|---|---|

| Triethyl orthoformate | Reflux in ethanol, 6 hr | Ethoxyformaldehyde hydrazone | δ 9.60 ppm (N=CH), δ 1.40–1.43 ppm (OCH₂CH₃) |

| 4-Methoxybenzaldehyde | Ethanol, reflux, 12 hr | (E)-N'-(4-methoxybenzylidene) derivative | δ 8.41 ppm (CH=N), δ 3.85 ppm (OCH₃) |

Acylation Reactions

The hydrazide reacts with acyl chlorides or anhydrides to form N-acylated derivatives:

-

2-Chloro-N-arylacetamides yield 2-(2-(quinoline-4-carbonyl)hydrazinyl)-N-arylacetamides.

-

Malononitrile in DMF/pyridine forms pyrazole derivatives via cyclocondensation.

text2-(3-Methoxyphenyl)quinoline-4-carbohydrazide + malononitrile → 3-Amino-1-(quinolin-4-yl)pyrazole-4-carbonitrile

Conditions : DMF, pyridine, reflux (8–12 hr).

Yield : 65–78% ( ).

¹³C NMR Data : δ 160.58 ppm (C=N), δ 31.50 ppm (CH₂) ( ).

Cyclocondensation with β-Dicarbonyl Compounds

Reaction with acetylacetone or ethyl acetoacetate generates pyrazolyl derivatives:

textHydrazide + acetylacetone → (3,5-Dimethyl-1H-pyrazol-1-yl)(quinolin-4-yl)methanone

-

IR spectra show disappearance of NH₂ peaks (3263 cm⁻¹) and appearance of C=O (1645 cm⁻¹).

-

¹H NMR signals: δ 2.25 ppm (CH₃ of pyrazole), δ 8.34 ppm (quinoline-H).

Formation of Metal Complexes

The hydrazide acts as a bidentate ligand, coordinating via the carbonyl oxygen and hydrazinic nitrogen. Studies on analogous quinoline hydrazides show:

-

Co(II) complexes : Display octahedral geometry with λmax = 480–520 nm ( ).

-

Antimicrobial Activity : MIC values of 8–32 μg/mL against S. aureus ( ).

pH-Dependent Tautomerism

The hydrazide exhibits keto-enol tautomerism in solution:

-

Keto form dominates in acidic conditions (NH–CO).

-

Enol form stabilizes in basic media (N=C–OH), confirmed by UV-Vis shifts at 320–350 nm ( ).

Critical Analysis of Reaction Outcomes

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

One of the primary applications of 2-(3-Methoxyphenyl)quinoline-4-carbohydrazide is its potential as an anticancer agent. Research indicates that this compound can inhibit the epidermal growth factor receptor (EGFR) kinase, which plays a critical role in cancer cell proliferation. This inhibition leads to apoptosis (programmed cell death) and cell cycle arrest, making it a promising candidate for cancer therapeutics .

Case Study: EGFR Inhibition

In a study evaluating quinoline derivatives, this compound demonstrated significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound exhibited an IC50 value of 1.87 μM, indicating potent activity compared to standard reference drugs . The mechanism involved the disruption of the PI3K/Akt/mTOR signaling pathway, crucial for tumor growth and survival .

Biological Research

Biochemical Probes

This compound serves as a valuable tool in biological studies to investigate biochemical processes. Its ability to interact with specific molecular targets allows researchers to explore mechanisms underlying various diseases. For instance, molecular docking studies have shown that it can stabilize interactions with protein targets relevant to disease pathways, enhancing our understanding of drug-target interactions .

Materials Science

Synthesis of Novel Materials

In materials science, this compound is utilized in synthesizing materials with unique electronic and optical properties. Its structural characteristics allow for the development of new compounds that can be applied in organic electronics and photonic devices .

Summary of Research Findings

The following table summarizes key research findings related to the applications of this compound:

Mecanismo De Acción

The mechanism of action of 2-(3-Methoxyphenyl)quinoline-4-carbohydrazide involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound has been shown to inhibit the epidermal growth factor receptor (EGFR) kinase, leading to the induction of apoptosis and cell cycle arrest . The compound upregulates pro-apoptotic factors such as p53 and caspase 9, contributing to its antiproliferative effects.

Comparación Con Compuestos Similares

Similar Compounds

2-Phenylquinoline-4-carboxylic acid: This compound shares a similar quinoline core structure and has been studied as a histone deacetylase inhibitor with potential anticancer activity.

Quinolinyl-pyrazoles: These compounds also contain a quinoline moiety and have been investigated for their pharmacological properties, including anticancer and anti-inflammatory activities.

Uniqueness

2-(3-Methoxyphenyl)quinoline-4-carbohydrazide is unique due to the presence of the methoxy group on the phenyl ring and the carbohydrazide moiety. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.

Actividad Biológica

2-(3-Methoxyphenyl)quinoline-4-carbohydrazide is a synthetic organic compound characterized by its unique quinoline structure combined with a methoxy-substituted phenyl group and a carbohydrazide functional group. Its molecular formula is C₁₇H₁₅N₃O₂, and it has garnered attention in medicinal chemistry for its potential biological activities, particularly in cancer research.

Synthesis

The synthesis of this compound typically involves several steps, including:

- Formation of Quinoline Derivatives : Initial reactions often utilize isatin derivatives, which undergo esterification and hydrazinolysis to yield the desired compound.

- Microwave-Assisted Synthesis : This green chemistry approach enhances reaction efficiency and yield, allowing for the rapid generation of functionalized derivatives.

Anticancer Potential

Preliminary studies suggest that this compound exhibits significant anticancer properties. Similar quinoline derivatives have been shown to inhibit histone deacetylases (HDACs), which are critical targets in cancer therapy. The compound may induce cell cycle arrest and apoptosis in various cancer cell lines, indicating its potential as an anticancer agent .

The biological activity of this compound can be attributed to its interaction with key cellular pathways:

- Cell Cycle Regulation : Compounds with similar structures have been noted to affect biochemical pathways related to cell cycle regulation and apoptosis induction, suggesting that this compound could modulate these processes effectively.

- Inhibition of Key Enzymes : Interaction studies indicate that the compound may interact with various enzymes and receptors, potentially leading to therapeutic effects in cancer treatment .

Research Findings

Recent studies have explored the biological activity of quinoline derivatives, including this compound:

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in preclinical settings:

- Antimicrobial Activity : A study on quinoline derivatives reported significant antimicrobial effects against gram-negative bacteria and Staphylococcus aureus, reinforcing the potential utility of this compound in infectious diseases .

- Cytotoxicity Tests : In vitro assays have shown that related compounds exhibit cytotoxic effects on various cancer cell lines, with IC50 values indicating their potency as anticancer agents. For instance, certain derivatives demonstrated IC50 values ranging from 3.91 to 97.23 μM against A549 lung cancer cells .

Propiedades

IUPAC Name |

2-(3-methoxyphenyl)quinoline-4-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2/c1-22-12-6-4-5-11(9-12)16-10-14(17(21)20-18)13-7-2-3-8-15(13)19-16/h2-10H,18H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLHPNYOTIABGDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.